molecular formula C20H13ClIN3O2 B11694806 2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11694806
M. Wt: 489.7 g/mol
InChI Key: CKTXWQAFRUFLLU-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as an oxazolo[4,5-b]pyridine moiety

Properties

Molecular Formula

C20H13ClIN3O2

Molecular Weight

489.7 g/mol

IUPAC Name

2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13ClIN3O2/c1-11-4-5-12(20-25-18-17(27-20)3-2-8-23-18)9-16(11)24-19(26)14-10-13(22)6-7-15(14)21/h2-10H,1H3,(H,24,26)

InChI Key

CKTXWQAFRUFLLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.

Chemical Reactions Analysis

2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo several types of chemical reactions:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of its functional groups.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.

Common reagents for these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazolo[4,5-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and iodo groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include other benzamide derivatives with different substituents. These compounds can vary in their biological activity and chemical properties. For example, compounds with different halogen substitutions (e.g., fluoro or bromo) may exhibit different reactivity and binding characteristics .

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